molecular formula C12H12N2O2S B13881251 Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate

Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate

Cat. No.: B13881251
M. Wt: 248.30 g/mol
InChI Key: WHFWPFPNWVZGMZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(4-aminophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,13-14H2,1H3

InChI Key

WHFWPFPNWVZGMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)N)N

Origin of Product

United States

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